molecular formula C19H21FN4O5S B2547065 N-(2-((4-(4-氟苯基)哌嗪-1-基)磺酰基)乙基)-3-硝基苯甲酰胺 CAS No. 897618-74-5

N-(2-((4-(4-氟苯基)哌嗪-1-基)磺酰基)乙基)-3-硝基苯甲酰胺

货号 B2547065
CAS 编号: 897618-74-5
分子量: 436.46
InChI 键: GTXLYOYCOZLPEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide is a derivative of benzamide with a complex structure that includes a piperazine ring and a sulfonyl group. This type of compound is often studied for its potential interactions with biological receptors, such as dopamine receptors, which can make it relevant for pharmacological applications. Although the specific compound is not directly mentioned in the provided papers, similar compounds with substituted piperazine and benzamide moieties have been synthesized and evaluated for their binding affinities to dopamine receptors, suggesting a possible pharmacological interest in the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a piperazine ring attached to a benzamide moiety. For instance, the synthesis of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate involved combining a fluorophore with a tertiary amino function for analytical derivatization in liquid chromatography . Similarly, compounds with high affinity for dopamine D4 receptors were synthesized by attaching a terminal benzamide fragment to a 1-aryl-4-alkylpiperazine . These methods could potentially be adapted for the synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide by incorporating the appropriate fluorophenyl and nitrobenzamide components.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed to determine their affinity and selectivity for dopamine receptors. The structure-affinity relationship (SAFIR) studies have shown that certain structural features, such as the presence of a methoxybenzamide group and the length of the alkyl chain linking the benzamide to the piperazine ring, are crucial for receptor affinity . These findings suggest that the molecular structure of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide would also be critical in determining its pharmacological properties.

Chemical Reactions Analysis

The chemical reactions involving compounds with piperazine and benzamide structures often focus on their interactions with biological receptors. For example, the binding of these compounds to dopamine D4 receptors has been extensively studied, with some compounds showing high affinity and selectivity . The chemical reactivity of the sulfonyl and nitro groups in the compound of interest would also be important to investigate, as these could influence both the pharmacokinetic properties and the metabolic stability of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated to optimize their pharmacological profiles. For instance, the lipophilicity, as measured by the log P value, and the ability to cross the blood-brain barrier are important factors for central nervous system-active drugs . The introduction of substituents like fluorine or nitro groups can significantly alter these properties, which would be relevant for the compound . Additionally, the stability of the compound under physiological conditions and its solubility in various solvents would be key parameters to assess for its potential as a drug candidate.

科学研究应用

PET 成像放射性标记拮抗剂

  • 血清素受体研究:N-(2-((4-(4-氟苯基)哌嗪-1-基)磺酰基)乙基)-3-硝基苯甲酰胺衍生物,如 [18F]p-MPPF,已被用作正电子发射断层扫描 (PET) 成像的放射性标记拮抗剂。这些化合物靶向血清素 5-HT1A 受体,提供对动物模型和人类中血清素能神经传递的见解,有助于理解精神和神经疾病 (Plenevaux 等,2000 年)

候选药物的合成和评估

  • 抗痴呆候选药物:已经证明了 18F 标记的 N-(4-乙酰基-1-哌嗪基)-p-氟苯甲酰胺 (FK960) 作为新型抗痴呆候选药物的合成和体内评估。使用这种化合物对清醒猴子进行的 PET 研究显示了其绘制受痴呆影响的脑区图的潜力 (村上等,2002 年)

抗菌活性

  • 抗菌特性:对 1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰基]哌嗪衍生物的研究发现具有显着抗菌活性的化合物,突出了开发新型抗菌剂的潜力 (吴旗,2014 年)

抗氧化特性

  • 抗氧化特性评估:已经评估了含有 4´-(取代苯基)哌嗪-1´-基片段的 2-烷氧基苯基氨基甲酸为基础的化合物的抗氧化特性,为开发抗氧化疗法提供了基础 (Malík 等,2017 年)

腺苷受体拮抗剂

  • 腺苷 A2B 受体拮抗剂:1-烷基-8-(哌嗪-1-磺酰基)苯基黄嘌呤作为腺苷 A2B 受体拮抗剂的开发展示了这些化合物在调节腺苷受体中的治疗潜力,这可能对治疗各种疾病产生影响 (Borrmann 等,2009 年)

属性

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O5S/c20-16-4-6-17(7-5-16)22-9-11-23(12-10-22)30(28,29)13-8-21-19(25)15-2-1-3-18(14-15)24(26)27/h1-7,14H,8-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXLYOYCOZLPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。